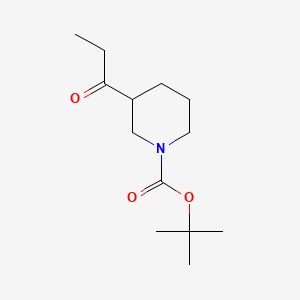
Tert-butyl 3-propionylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 3-propionylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 3-propionylpiperidine-1-carboxylate (TBPPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the available research findings regarding the biological activity of TBPPC, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TBPPC is characterized by its piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the tert-butyl and propionyl groups significantly influences its lipophilicity and biological interactions. The molecular formula for TBPPC is C13H21N1O2 with a molecular weight of approximately 225.32 g/mol.
1. Anti-inflammatory Effects
Recent studies have indicated that TBPPC exhibits significant anti-inflammatory properties. Research conducted on various cell lines demonstrated that TBPPC can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition is crucial in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Table 1: Summary of Anti-inflammatory Activity
2. Anticancer Potential
TBPPC has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies have shown that TBPPC can induce apoptosis in MCF-7 cells (a breast cancer line) through the activation of caspase pathways. The compound's ability to modulate estrogen receptor signaling pathways suggests its potential as a therapeutic agent in hormone-responsive cancers.
Table 2: Anticancer Activity Against MCF-7 Cells
| Compound | Cell Viability (%) | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| This compound | 30% at 25 µM | 15 µM | Caspase activation |
The mechanisms underlying the biological activities of TBPPC are multifaceted:
- Cytokine Modulation : TBPPC appears to interfere with the signaling pathways that lead to cytokine production, particularly through the inhibition of NF-kB activation.
- Apoptotic Pathways : In cancer cells, TBPPC triggers apoptosis via intrinsic pathways, which involve mitochondrial membrane potential changes and cytochrome c release.
Case Study 1: In Vitro Evaluation on Macrophages
In a study focusing on macrophage activation, TBPPC was shown to reduce the secretion of IL-6 and IL-12 in LPS-stimulated macrophages. The results indicated that TBPPC could serve as a potential anti-inflammatory agent by modulating macrophage activity.
Case Study 2: Breast Cancer Cell Lines
In another study involving MCF-7 and MDA-MB-231 cell lines, TBPPC demonstrated selective cytotoxicity towards MCF-7 cells while exhibiting minimal effects on MDA-MB-231 cells. This selectivity suggests that TBPPC may be developed as a targeted therapy for certain breast cancer subtypes.
Eigenschaften
IUPAC Name |
tert-butyl 3-propanoylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-11(15)10-7-6-8-14(9-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDPFJADRSXOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676501 |
Source


|
| Record name | tert-Butyl 3-propanoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226294-61-6 |
Source


|
| Record name | tert-Butyl 3-propanoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














